molecular formula C31H26ClN3O3 B11426687 N-(2-chlorobenzyl)-1-(4-methylbenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-chlorobenzyl)-1-(4-methylbenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11426687
M. Wt: 524.0 g/mol
InChI Key: UGBGKAFDFIPWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, substituted with chlorophenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl and methylphenyl groups can be done via nucleophilic substitution reactions.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]acetamide: Shares the chlorophenyl group but has a simpler structure.

    4’-Bromo-2’-chloroacetanilide: Contains similar functional groups but differs in the core structure.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its quinazoline core and the specific arrangement of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C31H26ClN3O3/c1-20-7-11-22(12-8-20)19-34-28-17-23(29(36)33-18-24-5-3-4-6-27(24)32)13-16-26(28)30(37)35(31(34)38)25-14-9-21(2)10-15-25/h3-17H,18-19H2,1-2H3,(H,33,36)

InChI Key

UGBGKAFDFIPWBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C2=O)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.